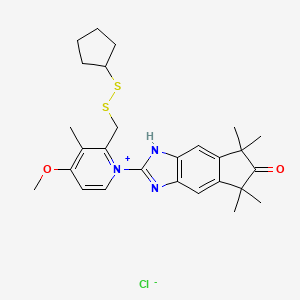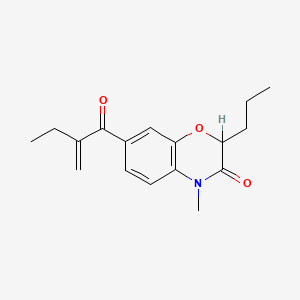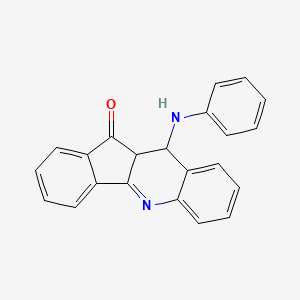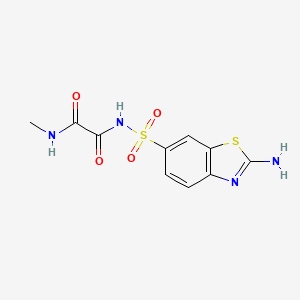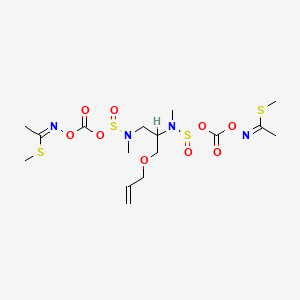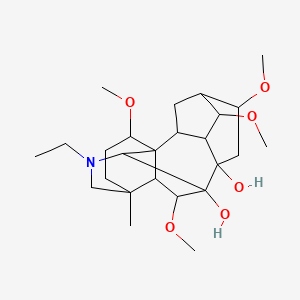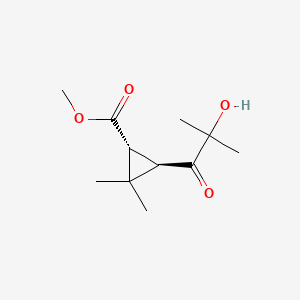
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)- is a complex organic compound with a unique structure. This compound is characterized by a cyclopropane ring, which is a three-membered carbon ring, and various functional groups attached to it. The presence of the cyclopropane ring imparts significant strain to the molecule, making it an interesting subject of study in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)- typically involves multiple steps. One common method involves the cyclopropanation of an appropriate precursor, followed by esterification and other functional group modifications. The reaction conditions often require the use of strong bases, such as sodium hydride, and catalysts like palladium or rhodium complexes to facilitate the cyclopropanation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to make the process more sustainable.
化学反应分析
Types of Reactions
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), Methanol (CH₃OH)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols
Substitution: Various ester derivatives
科学研究应用
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropane ring’s strain can also influence the reactivity and stability of the molecule, making it a valuable tool in mechanistic studies.
相似化合物的比较
Similar Compounds
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-
- Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester
Uniqueness
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyllactoyl)-, methyl ester, trans-(-)- is unique due to its specific functional groups and stereochemistry. The presence of the lactoyl group and the trans configuration distinguishes it from other similar compounds, potentially leading to different reactivity and biological activity.
属性
CAS 编号 |
2259-16-7 |
|---|---|
分子式 |
C11H18O4 |
分子量 |
214.26 g/mol |
IUPAC 名称 |
methyl (1R,3R)-3-(2-hydroxy-2-methylpropanoyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-10(2)6(7(10)9(13)15-5)8(12)11(3,4)14/h6-7,14H,1-5H3/t6-,7-/m0/s1 |
InChI 键 |
BUAUETVKEXHTSA-BQBZGAKWSA-N |
手性 SMILES |
CC1([C@@H]([C@H]1C(=O)OC)C(=O)C(C)(C)O)C |
规范 SMILES |
CC1(C(C1C(=O)OC)C(=O)C(C)(C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


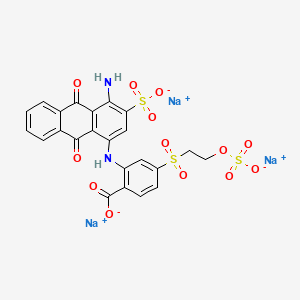

![3-[4-[2-(diethylamino)-2-(4-fluorophenyl)ethyl]piperazin-1-yl]-1-(4-hydroxyphenyl)-2-methylpropan-1-one;oxalic acid](/img/structure/B12728602.png)
